An In-depth Technical Guide to N-(2-aminopropyl)-N-methylaniline (CAS 954253-35-1)
An In-depth Technical Guide to N-(2-aminopropyl)-N-methylaniline (CAS 954253-35-1)
A Note on Data Availability: As of this writing, detailed experimental data and peer-reviewed literature specifically for N-(2-aminopropyl)-N-methylaniline are scarce. This guide synthesizes the available information, provides expert analysis based on its structural motifs, and proposes scientifically grounded hypotheses for its synthesis, properties, and applications to guide future research.
Section 1: Introduction and Molecular Overview
N-(2-aminopropyl)-N-methylaniline is a substituted aromatic amine featuring a chiral 1,2-diaminopropane moiety attached to an N-methylaniline core. The presence of both a primary and a tertiary amine, along with an aromatic ring and a stereocenter, suggests a molecule with rich chemical reactivity and potential for diverse applications, from pharmaceutical scaffolds to materials science. Its structural similarity to known bioactive molecules and polymer precursors makes it a compound of interest for research and development professionals.
This document serves as a technical primer, outlining the known properties and offering a predictive and hypothetical framework for its scientific exploration.
Chemical Identity
The fundamental identifiers for this compound are compiled below.
| Identifier | Value | Source |
| CAS Number | 954253-35-1 | [1] |
| EC Number | 977-742-5 | [1] |
| Chemical Name | N-(2-aminopropyl)-N-methylaniline | [1] |
| Alternate Name | 1-N-methyl-1-N-phenylpropane-1,2-diamine | [2] |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| SMILES | CC(CN(C)C1=CC=CC=C1)N | [2] |
| InChI | InChI=1S/C10H16N2/c1-9(11)8-12(2)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 | [2] |
| InChIKey | OGUIAFAIFGRUDY-UHFFFAOYSA-N | [2] |
Molecular Structure
The 2D structure of N-(2-aminopropyl)-N-methylaniline highlights its key functional groups.
Caption: 2D Structure of N-(2-aminopropyl)-N-methylaniline.
Section 2: Physicochemical and Analytical Properties
| Property | Value | Type | Source |
| Molecular Weight | 164.25 g/mol | Calculated | [2] |
| Monoisotopic Mass | 164.13135 Da | Calculated | [2] |
| XlogP | 1.5 | Predicted | [2] |
| Physical State | Liquid | Inferred | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water. | Inferred | [3] |
Predicted Mass Spectrometry Data
Predicted collision cross section (CCS) values provide a basis for identification in ion mobility-mass spectrometry experiments.[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 165.13863 | 137.8 |
| [M+Na]⁺ | 187.12057 | 143.0 |
| [M-H]⁻ | 163.12407 | 142.1 |
| [M]⁺ | 164.13080 | 136.2 |
Section 3: Hypothetical Synthesis Protocol
While a specific synthesis for this compound is not published, a plausible route can be designed based on established methods for N-alkylation of anilines and the synthesis of 1,2-diamines. A logical approach involves the reductive amination of a protected amino-ketone with N-methylaniline.
Causality Behind Experimental Choices:
-
Protection Strategy: The primary amine of the starting material, 1-amino-2-propanone, is highly reactive. Protecting it, for example as a Boc-carbamate, is crucial to prevent self-condensation and to ensure selective N-alkylation at the desired nitrogen.
-
Reductive Amination: This is a robust and high-yielding method for forming C-N bonds.[4] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium intermediate and tolerant of a wide range of functional groups.
-
Deprotection: Acid-catalyzed removal of the Boc group is a standard, clean, and efficient final step.
Hypothetical Experimental Workflow
Caption: Hypothetical two-step synthesis workflow.
Step-by-Step Methodology:
-
Step 1: Synthesis of tert-butyl (2-(methyl(phenyl)amino)propyl)carbamate (Protected Diamine)
-
To a solution of N-methylaniline (1.0 eq) and tert-butyl (2-oxopropyl)carbamate (1.1 eq) in dichloromethane (DCM, 0.2 M), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected diamine.
-
-
Step 2: Deprotection to Yield N-(2-aminopropyl)-N-methylaniline
-
Dissolve the purified protected diamine (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the solution to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >10 with 1M NaOH.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Section 4: Potential Applications in Research and Development
The structural features of N-(2-aminopropyl)-N-methylaniline suggest its utility as a versatile building block.
-
Pharmaceutical and Medicinal Chemistry: Aniline and N-alkylaniline derivatives are core components in a multitude of pharmaceutical agents.[5] The introduction of an N-alkyl group can modulate a compound's lipophilicity, thereby influencing its ADME (absorption, distribution, metabolism, and excretion) profile.[4] The 1,2-diamine motif is also a well-known pharmacophore. Therefore, this molecule could serve as a scaffold for generating compound libraries for screening against various biological targets, such as kinases or G-protein coupled receptors.[6][7]
-
Materials Science: Diamines are widely used as curing agents for epoxy resins, where they react with epoxide groups to form a cross-linked polymer network. They also serve as monomers in the synthesis of polyamides and polyimides. The combination of a flexible aminopropyl chain and a rigid aromatic group could impart unique thermal and mechanical properties to resulting polymers.
Section 5: Safety and Handling
Specific toxicology data for N-(2-aminopropyl)-N-methylaniline is unavailable. However, based on its chemical class (aromatic amine) and available GHS classifications, it must be handled with significant caution.[1]
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302 + H312 + H332 |
| Skin Corrosion | 1B | Danger | H314 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336 |
Recommended Handling Protocols
Given the hazards associated with aromatic amines, the following precautions are mandatory.[8][9]
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent inhalation of mist or vapors. Use spark-proof tools and avoid sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9]
References
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Scribd. Aromatic Amines Hazcard Overview. [Link]
-
DISAT Department of Applied Science and Technology. (2016, May 24). Guide to Safety in Chemical Laboratories. [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
- Google Patents.
-
NextSDS. N-(2-aminopropyl)-N-methylaniline — Chemical Substance Information. [Link]
- Google Patents. RU2169137C1 - METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES.
-
ResearchGate. (PDF) Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. [Link]
-
PubChemLite. N-(2-aminopropyl)-n-methylaniline (C10H16N2). [Link]
-
ACS Publications. (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. [Link]
-
ResearchGate. Catalytic N-Alkylation of Anilines. [Link]
- Google Patents. RU2169137C1 - METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES.
-
Royal Society of Chemistry Publishing. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. [Link]
-
PubMed. (2002, December 15). Synthesis of derivatives of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) modified at the 1-aromatic moiety as novel NMDA receptor antagonists: the aromatic group is essential for the activity. [Link]
-
Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production. [Link]
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